Cas no 143-57-7 (Protoveratrine A)

Protoveratrine A structure
Protoveratrine A 화학적 및 물리적 성질
이름 및 식별자
-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (
- PROTOVERATRINE A
- Pro-AMid
- protalba
- Protofecaterine a
- PROTOPINE HCL(FUMARINE HCL)(RG)(CALL)
- protoveratrin
- Puroverin
- Puroverine
- Nsc7526
- PROTOVERATRINE A (RG)
- HYTGGNIMZXFORS-MGYKWWNKSA-N
- (3.BETA.(S),4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-4,9-EPOXYCEVANE-3,4,6,7,14,15,16,20-OCTOL 6,7-DIACETATE 3-(2-HYDROXY-2-METHYLBUTANOATE) 15-(2-METHYLBUTANOATE)
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.)-
- [diacetoxy-tetrahydroxy-trimethyl-[(2R)-2-methylbutanoyl]oxy-[?]yl] (2S)-2-hydroxy-2-methyl-butanoate
- NSC23865
- WLN: T5 L6 J6 I6 G566 3CFG AO LNTJ BQ COVYQ2&1 F1 N1 RQ R1 TQ UOVY2&1 VQ A&OV1 B&OV1
- EINECS 205-602-9
- MFCD00135586
- PROTOVERATRINE A [MI]
- NSC 7526
- UNII-XP343X1HJU
- Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- bmse000853
- [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate
- Cevane-3-beta,4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- DTXSID301009391
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-,6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate],(3b,4a,6a,7a,15a,16b)-
- Proveratrine A
- NSC-7526
- NSC 23865
- Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate, 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- Cevane-3,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), [3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.]-
- 143-57-7
- NS00008506
- NSC-23865
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- PROTOVERATRINE A [WHO-DD]
- CHEBI:8594
- Q27108102
- CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 3-((2S)-2-HYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate) (8CI)
- XP343X1HJU
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)- (9CI)
- PROTOVERINE 3-((+)-(2S)-2-HYDROXY-2-METHYLBUTYRATE) 6,7-DIACETATE 15-((-)-(2R)-2-METHYLBUTYRATE)
- Protoveratrine A, >=80%
- CHEMBL2105769
- BRN 0077415
- (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-4,9-Epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
- (3S,4S,4AR,5R,6S,6aS,6bR,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-5,6-bis(acetyloxy)-4,6b,8,9-tetrahydroxy-9,12,16b-trimethyl-7-{[(2S)-2-methylbutanoyl]oxy}docosahydro-2H-4,16a-epoxybenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinolin-3-yl (2S)-2-hydroxy-2-m...
- 4-21-00-06845 (Beilstein Handbook Reference)
- Protoveratrine
- DA-57168
- Protoveratrine A
-
- MDL: MFCD00135586
- 인치: InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41?/m0/s1
- InChIKey: HYTGGNIMZXFORS-MGYKWWNKSA-N
- 미소: CC[C@H](C(O[C@H]1[C@H](O)[C@@H]2[C@]([C@@H]3CC[C@H](C)CN3C[C@H]2[C@H]2[C@@]1([C@@H]1[C@H](OC(=O)C)[C@H](OC(=O)C)[C@@H]3C4(O[C@]1([C@]3(CC[C@@H]4OC([C@@](CC)(C)O)=O)C)C2)O)O)(C)O)=O)C
계산된 속성
- 정밀분자량: 793.42500
- 동위원소 질량: 793.42485568g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 15
- 중원자 수량: 56
- 회전 가능한 화학 키 수량: 12
- 복잡도: 1630
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 19
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 219Ų
- 소수점 매개변수 계산 참조값(XlogP): 2.1
실험적 성질
- 색과 성상: Powder
- 밀도: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 270-271 ºC (dec.)
- 비등점: 747.91°C (rough estimate)
- 플래시 포인트: 444.0±34.3 °C
- 굴절률: 1.6220 (estimate)
- 용해도: Insuluble (2.9E-3 g/L) (25 ºC),
- PSA: 218.82000
- LogP: 1.54510
- 증기압: 0.0±6.6 mmHg at 25°C
- 비선광도: D25 -40.5° (pyridine); D25 -10.5° (chloroform)
Protoveratrine A 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 위험물 운송번호:UN 1544 6
- WGK 독일:3
- 위험 범주 코드: 26/27/28
- 보안 지침: S22; S36/37/39; S45
- RTECS 번호:FL5750100
-
위험물 표지:
- 위험 등급:6.1(a)
- 독성:LD50 s.c. in male mice: 0.29 mg/kg (Tanaka)
- 패키지 그룹:I
- 저장 조건:2-8°C
- 보안 용어:6.1(a)
- 위험 등급:6.1(a)
- 위험 용어:R26/27/28
Protoveratrine A 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | P839150-1mg |
Protoveratrine A |
143-57-7 | 1mg |
$414.00 | 2023-05-17 | ||
PhytoLab | 89336-250mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 250mg |
€6035 | 2023-10-25 | |
PhytoLab | 89336-500mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 500mg |
€11360 | 2023-10-25 | |
MedChemExpress | HY-105697-5mg |
Protoveratrine A |
143-57-7 | 5mg |
¥9289 | 2024-07-20 | ||
TRC | P839150-10mg |
Protoveratrine A |
143-57-7 | 10mg |
$2738.00 | 2023-05-17 | ||
PhytoLab | 89336-50mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 50mg |
€1278 | 2023-10-25 | |
MedChemExpress | HY-105697-1mg |
Protoveratrine A |
143-57-7 | 1mg |
¥3718 | 2024-07-20 | ||
TRC | P839150-5mg |
Protoveratrine A |
143-57-7 | 5mg |
$1642.00 | 2023-05-17 | ||
PhytoLab | 89336-1000mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 1000mg |
€21300 | 2023-10-25 |
Protoveratrine A 관련 문헌
-
1. Index pages
-
Suwatchai Jarussophon,Stephane Acoca,Jin-Ming Gao,Christophe Deprez,Taira Kiyota,Cristina Draghici,Enrico Purisima,Yasuo Konishi Analyst 2009 134 690
-
Jeffrey B. Harborne Nat. Prod. Rep. 1997 14 83
143-57-7 (Protoveratrine A) 관련 제품
- 124-97-0(Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-)
- 2229099-49-2(1,1,1-trifluoro-3-2-(methylsulfanyl)phenylpropan-2-ol)
- 2098114-99-7(3-Cyclohexyl-2-fluoropropan-1-amine hydrochloride)
- 111993-10-3(4-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid)
- 1956-30-5(3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine)
- 2229269-63-8(3-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-1-amine)
- 2060030-35-3(hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid)
- 865204-03-1(1-(4-Bromophenyl)cyclopentan-1-ol)
- 1354547-26-4(Methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido4,3-bindol-5-yl}methyl)benzoate)
- 1448065-62-0(N'-(3-fluoro-4-methylphenyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylethanediamide)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:143-57-7)Protoveratrine

순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의